molecular formula C19H22N4O4S2 B2844398 4-[butyl(ethyl)sulfamoyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-92-0

4-[butyl(ethyl)sulfamoyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2844398
CAS No.: 533871-92-0
M. Wt: 434.53
InChI Key: MIHYNNNZRUFMHZ-UHFFFAOYSA-N
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Description

4-[butyl(ethyl)sulfamoyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with a thiophene ring and an oxadiazole moiety

Scientific Research Applications

4-[butyl(ethyl)sulfamoyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into binding mechanisms and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Thiophene Substitution: The thiophene ring is introduced via a coupling reaction, such as Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated precursor.

    Benzamide Formation: The benzamide core is formed by reacting an amine with a benzoyl chloride derivative.

    Sulfamoyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[butyl(ethyl)sulfamoyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogenating agents, nucleophiles, and catalysts.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides or thiophenes.

Mechanism of Action

The mechanism of action of 4-[butyl(ethyl)sulfamoyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide depends on its specific application:

    Medicinal Chemistry: The compound may inhibit or activate specific enzymes or receptors, leading to therapeutic effects. The molecular targets could include kinases, proteases, or G-protein coupled receptors (GPCRs).

    Materials Science: In electronic applications, the compound’s mechanism involves the transport of electrons or holes, contributing to the overall efficiency of the device.

Comparison with Similar Compounds

Similar Compounds

    4-[butyl(ethyl)sulfamoyl]-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    4-[butyl(ethyl)sulfamoyl]-N-(5-furan-2-yl-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

4-[butyl(ethyl)sulfamoyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the combination of its sulfamoyl, thiophene, and oxadiazole moieties. This unique structure imparts specific electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S2/c1-3-5-12-23(4-2)29(25,26)15-10-8-14(9-11-15)17(24)20-19-22-21-18(27-19)16-7-6-13-28-16/h6-11,13H,3-5,12H2,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHYNNNZRUFMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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